6-methoxy-3-methylsulfanyl-1H-indole
Description
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
6-methoxy-3-methylsulfanyl-1H-indole |
InChI |
InChI=1S/C10H11NOS/c1-12-7-3-4-8-9(5-7)11-6-10(8)13-2/h3-6,11H,1-2H3 |
InChI Key |
KFFFUJLQDQWOMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Substituent Effects at Position 3
The substituent at position 3 significantly influences electronic and steric properties:
- Key Insight: The methylsulfanyl group in the target compound offers moderate lipophilicity compared to the polar cyano group or the hydrogen-bond-capable thiazolyl moiety . This balance may favor membrane permeability in biological systems.
Substituent Effects at Position 6
The methoxy group at position 6 is a common feature in bioactive indoles:
Functional Group Comparisons
Sulfur-Containing Groups
- Methylsulfanyl (-SCH₃) : Found in the target compound, this group is less reactive than sulfonamides (e.g., in ethyl 5-methoxy-3-(3-(4-methylphenylsulfonamido)propyl)-1H-indole-1-carboxylate ) but contributes to lipophilicity and metabolic stability.
- Sulfonamide (-SO₂NH-) : Enhances hydrogen bonding and acidity, as seen in sulfonamide derivatives , but may reduce cell permeability compared to -SCH₃.
Carboxylic Acid Derivatives
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : The -COOH group introduces acidity (pKa ~4-5), increasing water solubility but limiting blood-brain barrier penetration . In contrast, the target compound’s -SCH₃ group avoids ionization, favoring CNS applications.
Preparation Methods
Direct Sulfenylation at C3
6-Methoxyindole undergoes electrophilic substitution at C3 using methylsulfenyl chloride (CH₃SCl) in the presence of AlCl₃ (CH₂Cl₂, 0°C). The reaction proceeds via a Wheland intermediate stabilized by the electron-donating methoxy group.
Optimization Insights :
Transition Metal-Catalyzed C–H Functionalization
Palladium-catalyzed coupling of 6-methoxyindole with methyl disulfide (CH₃SSCH₃) using Pd(OAc)₂ and Xantphos (toluene, 110°C) achieves C3–S bond formation.
Catalytic System :
| Component | Role | Loading (mol%) |
|---|---|---|
| Pd(OAc)₂ | Catalyst | 5 |
| Xantphos | Ligand | 10 |
| Cs₂CO₃ | Base | 2 equiv |
Yield : 68% with >95% regioselectivity.
Purification and Characterization
Solvent-Assisted Recrystallization
Crude product is purified via recrystallization from ethanol/water (3:1), exploiting differential solubility of 3-methylindole impurities.
Protocol :
-
Dissolve crude indole in hot ethanol (60°C).
-
Add water dropwise until cloud point.
-
Cool to 4°C, isolate crystals by filtration.
Purity Enhancement :
Chromatographic Methods
Flash chromatography (SiO₂, hexane/EtOAc 4:1) resolves regioisomeric byproducts.
Elution Profile :
-
This compound : Rf = 0.35.
-
4-Methoxy Isomer : Rf = 0.28.
Analytical Data Compilation
Spectroscopic Properties
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz) | δ 10.2 (s, 1H, NH), 7.32 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.0 Hz, 1H), 3.87 (s, 3H), 2.49 (s, 3H) |
| ¹³C NMR | δ 154.1 (C6-OCH₃), 136.2 (C3-SCH₃), 121.8 (C2), 119.4 (C5), 110.2 (C4) |
| HRMS | m/z 209.0512 [M+H]⁺ (calc. 209.0515) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methoxy-3-methylsulfanyl-1H-indole, and what analytical methods validate its purity?
- Synthesis Methods :
- Nucleophilic substitution : Reacting 6-methoxy-1H-indole with methanesulfenyl chloride under anhydrous conditions in the presence of a base (e.g., NaH/DMF) .
- Multi-step pathways : Derivatives of similar indoles often involve sequential functionalization, such as oxidation/reduction of sulfanyl groups or esterification .
- Characterization :
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy at C6, methylsulfanyl at C3) via and chemical shifts.
- HPLC : Assess purity (>98% typical for research-grade compounds) .
- Data Table : Common Analytical Parameters
| Technique | Key Peaks/Results | Reference |
|---|---|---|
| -NMR | δ 3.85 (s, OCH), δ 2.45 (s, SCH) | |
| HPLC | Retention time: 8.2 min (C18 column, MeOH:HO 70:30) |
Q. How can researchers mitigate by-products during the synthesis of methylsulfanyl-substituted indoles?
- By-Product Sources :
- Over-oxidation of the methylsulfanyl group to sulfoxide/sulfone under harsh conditions .
- Competing substitution at other reactive sites (e.g., indole C2 or C7) .
- Optimization Strategies :
- Controlled reaction time/temperature : Use low temperatures (0–5°C) and inert atmospheres to limit side reactions.
- Protecting groups : Temporarily block reactive positions (e.g., N1 with tert-butoxycarbonyl) .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?
- Challenges :
- Disordered methoxy/sulfanyl groups in crystal lattices .
- Twinning or low-resolution X-ray data .
- Methodology :
- SHELX refinement : Use SHELXL for high-resolution data to model disorder and thermal parameters .
- Comparative analysis : Cross-validate with DFT-calculated bond lengths/angles .
Q. What strategies address contradictions in reported biological activity data for methylsulfanyl-indole derivatives?
- Data Conflict Example :
- Antimicrobial activity varies across studies due to differences in bacterial strains or assay protocols .
- Resolution Approaches :
- Standardized assays : Use CLSI/MHRA guidelines for MIC (Minimum Inhibitory Concentration) testing.
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., methoxy vs. methylsulfanyl) .
- Data Table : Representative Bioactivity Results
| Derivative | Target Activity | IC/MIC | Reference |
|---|---|---|---|
| 6-Methoxy-3-SCH-indole | Anticancer (HeLa) | 12 µM | |
| Ethyl 2-methyl-5-(CFSOO)-indole-3-carboxylate | Antiviral (H1N1) | 0.8 µM |
Q. How can computational methods predict the mechanism of action for methylsulfanyl-indole derivatives?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., SARS-CoV-2 M or EGFR kinase) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Methodological Guidelines
- Crystallography : Prioritize SHELX for small-molecule refinement due to robustness in handling twinned data .
- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
